fucosylceramide - 128769-45-9

fucosylceramide

Catalog Number: EVT-1521277
CAS Number: 128769-45-9
Molecular Formula: C9H16ClF6N2P
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Fucosylceramides are primarily found in human tissues, particularly in the brain and immune cells. They play a crucial role in cellular interactions and are involved in the formation of lipid rafts that facilitate signal transduction. The natural occurrence of these compounds has made them a subject of interest in pharmacological research.

Classification

Fucosylceramides can be classified based on the structure of their fatty acid chains and the configuration of the fucose residue. They are typically categorized into different types, such as α-l-fucosylceramides, which differ in their stereochemistry and biological activity.

Synthesis Analysis

Methods

The synthesis of fucosylceramide involves several methodologies, primarily focusing on glycosylation reactions where a fucose moiety is attached to a ceramide backbone. One efficient method reported involves using N-iodosuccinimide and triflic acid as promoters under controlled conditions to achieve high stereoselectivity for the α-anomer of fucosylceramide.

Technical Details

Recent studies have demonstrated that varying reaction conditions such as temperature, choice of glycosyl donors, and acceptors can significantly impact the yield and selectivity of the desired product. For instance, conducting reactions at lower temperatures (e.g., -78 °C) has been shown to favor the formation of α-anomers over β-anomers, resulting in improved yields (68% reported) .

Molecular Structure Analysis

Structure

Fucosylceramide consists of a sphingosine base linked to a fatty acid chain and a fucose sugar. The general structure can be represented as follows:

Fucosylceramide=Ceramide+Fucose\text{Fucosylceramide}=\text{Ceramide}+\text{Fucose}

The specific arrangement of these components determines the compound's properties and biological activities.

Data

The molecular formula for fucosylceramide is typically represented as Cn_{n}Hm_{m}N1_{1}O3_{3}, where nn varies depending on the length of the fatty acid chain. Spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy are commonly used to confirm the structure and purity of synthesized fucosylceramides.

Chemical Reactions Analysis

Reactions

Fucosylceramides can undergo various chemical reactions, including hydrolysis, oxidation, and further glycosylation. These reactions can be utilized to modify their structure for enhanced biological activity or to create analogs for research purposes.

Technical Details

For example, during synthesis, the deprotection steps involving Zemplen's deprotection method allow for the removal of protecting groups without affecting the integrity of the fucosylceramide structure. This step is crucial for obtaining pure compounds suitable for biological evaluation .

Mechanism of Action

Process

Fucosylceramides exert their biological effects primarily through interactions with specific receptors on cell surfaces, influencing processes such as cell adhesion, migration, and immune response modulation. The mechanism often involves binding to lectins or other carbohydrate-binding proteins that recognize fucose residues.

Data

Studies have shown that fucosylceramides can enhance immune responses by promoting T cell activation and modulating cytokine production, which is critical in both innate and adaptive immunity .

Physical and Chemical Properties Analysis

Physical Properties

Fucosylceramides are typically white solids at room temperature. They are soluble in organic solvents like chloroform and methanol but have limited solubility in water due to their hydrophobic ceramide backbone.

Chemical Properties

They exhibit stability under physiological conditions but can be hydrolyzed by specific enzymes such as sphingomyelinase. Their melting points vary depending on the fatty acid composition attached to the ceramide backbone.

Applications

Scientific Uses

Fucosylceramides have numerous applications in biomedical research. They are studied for their roles in:

  • Cancer Immunotherapy: Enhancing immune recognition of tumor cells.
  • Vaccine Development: Serving as adjuvants to boost vaccine efficacy.
  • Neurological Research: Investigating their role in neurodegenerative diseases due to their presence in neural tissues.
  • Drug Delivery Systems: Utilizing their properties for targeted drug delivery mechanisms.
Introduction to Fucosylceramide

Structural Definition and Biochemical Significance of Fucosylceramide

Fucosylceramide is an α-L-fucose-modified glycosphingolipid (GSL) consisting of a hydrophilic oligosaccharide chain linked via a glycosidic bond to a hydrophobic ceramide anchor. The core structure features L-fucose (Fuc) in an α-anomeric configuration attached to the terminal position of the glycan moiety. The ceramide component comprises a sphingoid base (typically sphingosine) amide-linked to a fatty acyl chain, which often includes very-long-chain fatty acids (C24:0 or C24:1) that enhance membrane integration [3] [6]. This amphipathic structure enables fucosylceramide to embed within lipid bilayers, positioning the fucose residue extracellularly for biological recognition [4].

Biochemically, fucosylceramide belongs to the neutral glycosphingolipid class unless modified by acidic groups. Its structural diversity arises from:

  • Glycan topology: Fucose linkages (α1-2, α1-3, α1-4, or α1-6) to galactose (Gal) or N-acetylglucosamine (GlcNAc) [5]
  • Ceramide heterogeneity: Variability in sphingoid base chain length (C18–C20), hydroxylation status, and fatty acyl saturation [3]
  • Biosynthetic series: Primarily within the lacto or neolacto series when derived from lactosylceramide (Galβ1-4Glcβ1-Cer), but also observed in globo-series (e.g., Globo-H) [3] [8]

Table 1: Structural Components of Fucosylceramide

ComponentVariationsBiological Impact
Fucose linkageα1-2, α1-3, α1-4, α1-6Determines ligand specificity for receptors
Sphingoid baseSphingosine, phytosphingosine, dihydrosphingosineInfluences membrane fluidity and curvature
Fatty acyl chainC16:0–C24:1 (VLCFA dominant)Enhances lipid raft partitioning and signaling
Glycan coreLacto-series (Galβ1-3GlcNAc), Globo-series (Galα1-4Gal)Dictates cellular localization and function

Historical Context: Discovery and Early Characterization

Fucosylceramide's identification emerged from parallel investigations into lysosomal storage diseases and blood group antigens:

  • 1966: Durand et al. first described two siblings exhibiting progressive neurodegeneration and coarse facial features, later termed fucosidosis. Histochemical studies revealed abnormal glycolipid accumulation in tissues, though the specific metabolite remained uncharacterized [2].
  • 1968: Van Hoof and Hers identified α-L-fucosidase deficiency in three patients with similar symptoms. Liver biopsies showed fucose-rich mucopolysaccharides, leading to the proposal of "mucopolysaccharidosis F" (later renamed fucosidosis) [2].
  • 1970s–1980s: Biochemical isolation of accumulated substrates in fucosidosis patients confirmed fucosylglycoconjugates, including fucosylceramide. Kousseff classified fucosidosis into two subtypes: Type I (rapidly progressive, fatal before age 5) and Type II (slower progression, longer survival) [2].
  • 1990s: Willems et al. linked fucosidosis to mutations in the FUCA1 gene (chromosome 1p34) and documented a bimodal mortality distribution: 43% of patients died before age 10, while 41% survived beyond age 20 [2].

Key milestones in structural elucidation included:

  • Development of stereoselective synthesis methods for α-fucosyl linkages, notably the per-TMS-protected glycosyl iodide donor technique enabling gram-scale production of fucosylceramide analogs [1].
  • Discovery of fucosylceramide as a blood group antigen (e.g., H-antigen, Lewis structures) through antibody-based studies of erythrocyte membranes [8].

Table 2: Historical Milestones in Fucosylceramide Research

YearDiscoverySignificance
1966First clinical description of fucosidosisLinked symptoms to glycolipid storage
1968α-L-fucosidase deficiency identifiedEstablished enzymatic basis of fucosidosis
1971Fucose accumulation in all tissuesConfirmed systemic nature of storage defect
1980sSynthesis of α-L-fucosyl ceramide derivativesEnabled immunological studies of iNKT activation
1991Bimodal survival in fucosidosis (Willems et al.)Revealed phenotypic heterogeneity

Role in Glycosphingolipid Metabolism and Cellular Signaling

Metabolic Pathways

Fucosylceramide metabolism involves tightly regulated anabolic and catabolic processes:- Biosynthesis:1. Ceramide formation via serine palmitoyltransferase (de novo pathway) or sphingosine reacylation (salvage pathway) [7].2. Sequential glycosylation by glycosyltransferases in the Golgi: GlcCer → LacCer → fucosylation by α1-2/3/4-fucosyltransferases (e.g., FUT1–4) [3].- Catabolism: Lysosomal hydrolysis by α-L-fucosidase releases free fucose. Deficiency causes fucosylceramide accumulation, impairing downstream degradation of glycoconjugates. This is rate-limiting for N-glycan processing, as fucose removal precedes aspartylglucosaminidase action [2] [5].

In fucosidosis, undegraded fucosylceramide accumulates in lysosomes, leading to:

  • Secondary inhibition of other hydrolases (e.g., N-glycanase)
  • Lysosomal swelling → cellular necrosis/apoptosis
  • Neuroinflammation via microglial activation and cytokine release [2]

Signaling Functions

Fucosylceramide modulates cellular responses through:

  • Lipid raft organization: Very-long-chain fatty acids (C24:0/C24:1) facilitate integration into membrane microdomains, promoting co-clustering with signaling proteins like Src kinases and Gαi subunits. This enables:
  • Phagocyte chemotaxis and superoxide generation [4]
  • Regulation of adhesion molecules (e.g., selectin ligands) [8]
  • Immunomodulation: Synthetic α-L-fucosyl ceramides activate invariant natural killer T (iNKT) cells, driving cytokine production (IFN-γ, IL-4) that influences cancer and autoimmune conditions [1].
  • Disease biomarkers: Specific isoforms serve as pathological indicators:
  • Globo-H: Overexpressed in breast cancer [8]
  • VIM-2: Marker for myeloid leukemia [8]
  • Sulfatide-fucosyl variants: Accumulate in fucosidosis brain tissue [2]

Pathological Implications

  • Cancer: Tumor-associated fucosylceramides (e.g., sialyl-LewisX) mediate endothelial adhesion and metastasis. Antibodies like NS19-9 target these for diagnostics [8].
  • Neurodegeneration: Accumulation disrupts myelin integrity and neuronal survival pathways, contributing to spasticity and cognitive decline in fucosidosis [2] [4].
  • Therapeutic targets: Enzyme replacement therapy (ERT) and gene therapy using retroviral vectors show promise for fucosidosis, though blood-brain barrier penetration remains challenging [2].

Table 3: Fucosylceramide Isoforms in Human Diseases

IsoformStructureAssociated PathologyDetection Method
Globo-HFucα1-2Galβ1-3GalNAcβ1-3Galα1-4Galβ1-CerBreast carcinomaMonoclonal antibody MBr1
SSEA-1 (LewisX)Galβ1-4(Fucα1-3)GlcNAcβ1-CerColorectal cancerAntibody NS19-9
CD77 (Gb3Cer)Galα1-4Galβ1-4Glcβ1-CerBurkitt lymphomaAnti-CD77 immunoassay
VIM-2Neu5Acα2-3Galβ1-4(Fucα1-3)GlcNAcβ1-CerAcute myeloid leukemiaMass spectrometry

Concluding Remarks

Fucosylceramide exemplifies the critical intersection between glycosphingolipid structure and cellular function. Its roles span from membrane organization to immunoregulation, while its dysregulation underpills severe pathologies like fucosidosis and cancer metastasis. Ongoing research into fucosylceramide-specific enzymes and signaling partners holds promise for novel diagnostic and therapeutic strategies.

Properties

CAS Number

128769-45-9

Product Name

fucosylceramide

Molecular Formula

C9H16ClF6N2P

Synonyms

fucosylceramide

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.